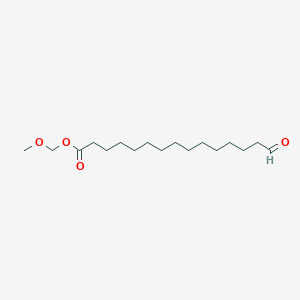
Methoxymethyl 15-oxopentadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxymethyl 15-oxopentadecanoate: (chemical formula:
C16H29O4
) is a compound with the following structure:!this compound)
It belongs to the class of esters and contains a methoxymethyl group (CH₃OCH₂-) attached to a 15-carbon aliphatic chain. The “15-oxo” part indicates the presence of a ketone functional group (C=O) at the 15th carbon position.
Méthodes De Préparation
Synthetic Routes:
The synthetic preparation of Methoxymethyl 15-oxopentadecanoate involves esterification reactions. One common method is the reaction between pentadecanedioic acid (also known as 15-oxopentadecanoic acid) and methanol. The reaction proceeds as follows:
Pentadecanedioic acid+Methanol→Methoxymethyl 15-oxopentadecanoate+Water
Industrial Production:
Industrial production methods may vary, but they typically involve large-scale esterification processes using suitable catalysts and optimized reaction conditions.
Analyse Des Réactions Chimiques
Methoxymethyl 15-oxopentadecanoate can undergo various reactions:
Ester Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to pentadecanedioic acid and methanol.
Oxidation: The carbonyl group (C=O) can be oxidized to a carboxylic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The methoxymethyl group can be replaced by other functional groups.
Common reagents and conditions depend on the specific reaction type.
Applications De Recherche Scientifique
Methoxymethyl 15-oxopentadecanoate finds applications in:
Lipid Research: As a model compound for studying lipid metabolism.
Drug Delivery: Due to its ester functionality, it may be used in drug delivery systems.
Biological Studies: Investigating its effects on cell membranes and biological processes.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular membranes, enzymatic processes, or signaling pathways.
Comparaison Avec Des Composés Similaires
While Methoxymethyl 15-oxopentadecanoate is unique due to its specific structure, similar compounds include:
Methyl 7-oxopentadecanoate: (C₁₆H₃₀O₃) , which lacks the methoxymethyl group but shares the 15-carbon backbone.
Propriétés
Formule moléculaire |
C17H32O4 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
methoxymethyl 15-oxopentadecanoate |
InChI |
InChI=1S/C17H32O4/c1-20-16-21-17(19)14-12-10-8-6-4-2-3-5-7-9-11-13-15-18/h15H,2-14,16H2,1H3 |
Clé InChI |
SHAPJVKTMLJFJS-UHFFFAOYSA-N |
SMILES canonique |
COCOC(=O)CCCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


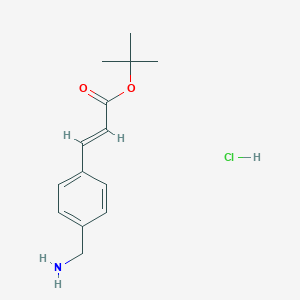
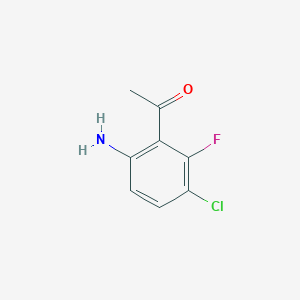

![7-(4-Methylpiperazin-1-yl)-N-phenylthiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B13128800.png)
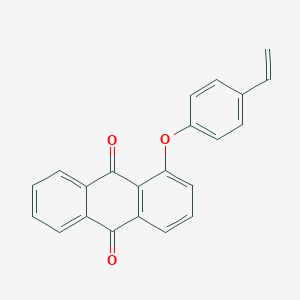
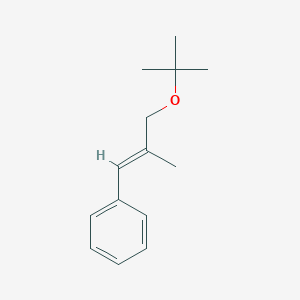
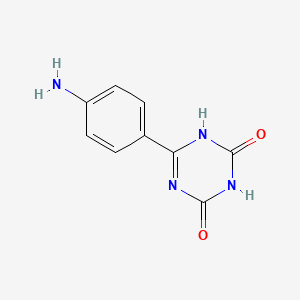
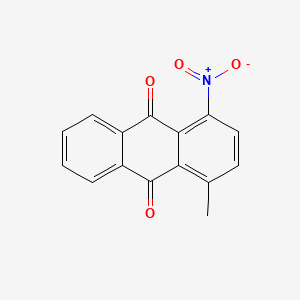



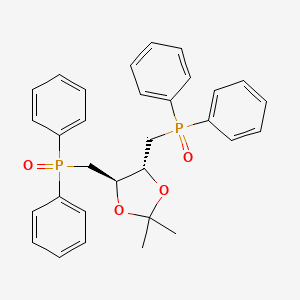
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)

